molecular formula C9H7NO2S B13708957 2-acetylbenzo[d]isothiazol-3(2H)-one

2-acetylbenzo[d]isothiazol-3(2H)-one

Cat. No.: B13708957
M. Wt: 193.22 g/mol
InChI Key: BVLFEFBRYAASRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetylbenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazolones This compound is characterized by a benzene ring fused to an isothiazolone ring, with an acetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylbenzo[d]isothiazol-3(2H)-one can be achieved through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds via the formation of S–C and S–N bonds, resulting in the target product with yields ranging from 30% to 89% . Another method involves the sulfur–nitrogen coupling reaction using 2-halo-arylamides, sulfur powder, copper iodide, and potassium carbonate as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-acetylbenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetylbenzo[d]isothiazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetylbenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The acetyl group and the isothiazolone ring play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-acetyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C9H7NO2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5H,1H3

InChI Key

BVLFEFBRYAASRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.